5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine
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Overview
Description
5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine is a chemical compound with the molecular formula C13H10BrCl2N2O. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a bromine atom, a dichlorophenyl group, and a pyridinylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine typically involves multiple steps. One common method includes the reaction of 5-bromo-2-aminopyridine with 2,6-dichlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridinylamine derivatives.
Scientific Research Applications
5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine involves its interaction with specific molecular targets. It binds to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)-ethoxy]-pyridin-2-ylamine
- 5-Bromo-3-[1-(2,6-dichloro-4-methylphenyl)-ethoxy]-pyridin-2-ylamine
Uniqueness
5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine is unique due to its specific combination of bromine, dichlorophenyl, and pyridinylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
756520-82-8 |
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Molecular Formula |
C13H11BrCl2N2O |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
5-bromo-3-[1-(2,6-dichlorophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11BrCl2N2O/c1-7(12-9(15)3-2-4-10(12)16)19-11-5-8(14)6-18-13(11)17/h2-7H,1H3,(H2,17,18) |
InChI Key |
COFBKEKJQXGIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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